molecular formula C14H13N3O4 B4182540 3-ethoxy-N-(5-nitropyridin-2-yl)benzamide

3-ethoxy-N-(5-nitropyridin-2-yl)benzamide

Cat. No.: B4182540
M. Wt: 287.27 g/mol
InChI Key: OBCCCHVLJFKCML-UHFFFAOYSA-N
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Description

3-ethoxy-N-(5-nitropyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features an ethoxy group, a nitro group, and a pyridinyl group attached to a benzamide core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(5-nitropyridin-2-yl)benzamide typically involves the following steps:

    Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction, where ethanol is used as the ethoxy source.

    Amidation: The final step involves the formation of the benzamide by reacting the ethoxylated nitropyridine with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(5-nitropyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium ethoxide, ethanol

    Oxidation: Potassium permanganate, sulfuric acid

Major Products Formed

    Reduction: 3-amino-N-(5-nitro-2-pyridinyl)benzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

    Oxidation: Corresponding aldehydes or carboxylic acids

Scientific Research Applications

3-ethoxy-N-(5-nitropyridin-2-yl)benzamide may have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and inhibition.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(5-nitropyridin-2-yl)benzamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group could be involved in redox reactions, while the benzamide core may interact with protein binding sites.

Comparison with Similar Compounds

Similar Compounds

    3-ethoxy-N-(5-nitropyridin-2-yl)benzamide: Unique due to its specific functional groups and structure.

    N-(5-nitro-2-pyridinyl)benzamide: Lacks the ethoxy group, which may alter its chemical and biological properties.

    3-ethoxy-N-(2-pyridinyl)benzamide:

Uniqueness

This compound is unique due to the combination of the ethoxy, nitro, and pyridinyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-ethoxy-N-(5-nitropyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-2-21-12-5-3-4-10(8-12)14(18)16-13-7-6-11(9-15-13)17(19)20/h3-9H,2H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCCCHVLJFKCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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